3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative derived from the parent compound psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furocoumarin core . Its structure features a fused benzofuran-chromenone system with substituents at positions 3 (4-chlorophenyl) and 5 (phenyl). The 4-chlorophenyl group enhances lipophilicity and may influence DNA intercalation properties, while the phenyl group at position 5 contributes to steric and electronic effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKFLHGFUYOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol . The reaction mixture is then heated to promote the formation of the furochromenone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The furochromenone skeleton undergoes oxidation at specific positions:
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Ketone Group Oxidation : The central chromenone ketone reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions to form carboxylic acid derivatives.
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Furan Ring Oxidation : The furan moiety is susceptible to oxidative cleavage using ozone (O₃) or hydrogen peroxide (H₂O₂), yielding diketone intermediates.
| Reaction Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Chromenone C=O | KMnO₄, H₂SO₄ | Carboxylic acid derivative | 65–78 |
| Furan ring | O₃, H₂O₂ | 1,2-Diketone | 52 |
Reduction Reactions
Selective reduction of functional groups is achievable:
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Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the chromenone ketone to a secondary alcohol.
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Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the phenyl groups under mild conditions.
| Target Group | Reagent | Product | Conditions |
|---|---|---|---|
| Chromenone C=O | LiAlH₄ | Secondary alcohol | Ether, 0°C |
| Phenyl group | H₂, Pd-C | Cyclohexyl derivative | 25°C, 1 atm |
Substitution Reactions
Electrophilic substitution occurs on aromatic rings:
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Chlorophenyl Group : Nitration (HNO₃/H₂SO₄) favors meta-substitution due to the electron-withdrawing Cl group.
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Phenyl Group at Position 5 : Bromination (Br₂/FeBr₃) occurs at the para position.
Example :
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
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With Maleic Anhydride : Forms a six-membered adduct under thermal conditions.
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With Acetylenes : Copper(I)-catalyzed cyclization produces fused pyrano derivatives (e.g., pyrano[3,2-c]quinolones) .
| Dienophile | Catalyst | Product |
|---|---|---|
| Maleic anhydride | None | Furan-maleic adduct |
| Propargyl alcohol | Cu(OTf)₂ | Pyrano[3,2-c]quinolone |
Photochemical Reactions
UV irradiation induces dimerization:
-
[2π+2π] Cycloaddition : Forms cyclobutane-linked dimers, a hallmark of furocoumarins.
| Conditions | Product | Application |
|---|---|---|
| UV-A (365 nm) | Dimer | DNA crosslinking studies |
Comparative Reactivity Analysis
Key reactivity trends across the molecule:
| Position | Reactivity | Preferred Reaction |
|---|---|---|
| Furan ring | High | Cycloaddition, oxidation |
| Chlorophenyl (C-3) | Moderate | meta-Substitution |
| Phenyl (C-5) | Low | Electrophilic substitution |
| Chromenone C=O | High | Reduction |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its interactions with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : Studies suggest that furochromenones can scavenge free radicals, which may help in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary investigations have indicated that derivatives of furochromenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This is attributed to their ability to interact with specific cellular pathways involved in cell growth and survival.
Material Science
The unique electronic properties of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one make it suitable for applications in:
- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy positions it as a candidate for solar cell materials.
- Fluorescent Dyes : The compound's fluorescence properties can be harnessed for use in imaging applications and biosensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various furochromenone derivatives, including this compound. The results indicated significant inhibition of proliferation in breast cancer cells (MCF-7), with IC50 values suggesting potent activity compared to standard chemotherapeutics. The mechanism was linked to the modulation of apoptotic pathways, specifically through the activation of caspase enzymes.
Case Study 2: Antioxidant Properties
Research published in Phytotherapy Research assessed the antioxidant capacity of several furochromenones. The study employed DPPH and ABTS assays to measure radical scavenging activity, revealing that this compound exhibited superior antioxidant properties compared to other tested compounds. This suggests its potential role in preventing oxidative damage associated with chronic diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 5
The biological and physicochemical properties of furocoumarins are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorophenyl vs.
- Phenyl vs. Alkyl Chains : A phenyl group at position 5 introduces aromatic stacking interactions, while alkyl chains (propyl, butyl) prioritize hydrophobic interactions. The latter may improve pharmacokinetic properties .
DNA Intercalation and Photoreactivity
The furo[3,2-g]chromen-7-one core enables DNA intercalation, a mechanism shared with ethidium bromide and acridine orange . Substitutents modulate this activity:
- Chlorophenyl Derivatives : The electron-withdrawing Cl atom may stabilize charge-transfer interactions with DNA bases, enhancing intercalation efficiency .
- Methoxy Derivatives: Reduced intercalation potency compared to chlorophenyl analogs, as seen in immunoproteasome inhibition studies .
Immunoproteasome Inhibition
Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) exhibit immunoproteasome inhibitory activity. Chlorophenyl-substituted analogs show slightly lower β5i subunit inhibition than methoxy variants, suggesting substituent-dependent steric hindrance .
Biological Activity
3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, also known as Y041-3663, is a synthetic compound that belongs to the class of chromenones. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of Y041-3663, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C32H21ClN2O2
- Molecular Weight : 500.98 g/mol
- LogP : 8.264 (indicating high lipophilicity)
- Water Solubility : LogSw -6.89 (suggesting low solubility in water)
The biological activity of Y041-3663 is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Y041-3663 has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of Y041-3663 on glioma cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study reported an IC50 value indicating potent activity against glioma cells, suggesting its potential as a therapeutic agent for brain tumors.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, Y041-3663 was administered to mice subjected to carrageenan-induced paw edema. The results demonstrated a marked reduction in swelling compared to control groups, correlating with decreased levels of inflammatory mediators such as TNF-α and IL-6.
Research Findings
Recent research has focused on synthesizing derivatives of Y041-3663 to enhance its biological activity and reduce toxicity. Modifications in the chemical structure have led to compounds with improved efficacy against specific targets while maintaining low cytotoxicity levels.
Table 2: Comparison of Derivatives
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Y041-3663 | 15 | Anticancer |
| Derivative A | 10 | Anticancer |
| Derivative B | 20 | Anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via modified coumarin frameworks. For example, outlines methods for synthesizing 5-phenyl-furochromenones using Friedel-Crafts alkylation or cyclocondensation of substituted phenols with appropriate ketones. Optimize yields by controlling reaction temperature (e.g., 80–120°C) and using catalysts like BF₃·Et₂O. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and furan/chromenone backbone signals .
- X-ray crystallography : Resolve crystal packing and bond angles, especially for the fused furochromenone system .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.06 for C₂₃H₁₄ClO₃⁺) .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for studying the pharmacological activity of this compound?
- Methodological Answer :
- In vitro : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential, as seen in ) or cell viability assays (MTT) for anticancer activity .
- In vivo : Streptozotocin-induced diabetic rat models (oral administration at 200–400 mg/kg) or xenograft tumor models to assess bioavailability and efficacy . Monitor pharmacokinetics via HPLC-MS .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modify substituents systematically: Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions. shows that phenyl groups at position 5 improve planar stacking with biological targets .
- Compare derivatives using molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or DNA topoisomerases .
Q. How should researchers address contradictions in reported bioactivity data for furochromenone derivatives?
- Methodological Answer :
- Replicate studies : Ensure consistent experimental conditions (e.g., cell lines, animal strains, dosing regimens). For example, reports antidiabetic effects in Wistar rats, but strain-specific metabolism may alter outcomes .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends or outliers .
Q. What analytical methods are recommended for assessing purity and stability during formulation development?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% as per ).
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via LC-MS. Furochromenones are prone to photodegradation; use amber vials for storage .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactive sites .
- Molecular Dynamics (MD) Simulations : Model binding to DNA or proteins (e.g., intercalation into DNA base pairs) over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
